molecular formula C15H12O6 B587598 Robtin CAS No. 4382-34-7

Robtin

Cat. No.: B587598
CAS No.: 4382-34-7
M. Wt: 288.255
InChI Key: RZPNYDYGMFMXLQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Robtin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the seeds of Cassia tora or the plant Sophora yunnanensis . The chemical synthesis of this compound involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of flavonoid precursors and specific catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from natural sources. The process includes harvesting the plant material, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using techniques like chromatography to isolate this compound in its pure form .

Comparison with Similar Compounds

Robtin is unique among flavonoids due to its specific structure and bioactivity. Similar compounds include other flavonoids such as quercetin, kaempferol, and naringenin . These compounds share structural similarities with this compound but differ in their specific functional groups and bioactivities .

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and anti-inflammatory effects.

    Naringenin: Exhibits antioxidant and anti-inflammatory activities.

This compound stands out due to its cardiotonic activity, which is not commonly observed in other flavonoids .

Properties

IUPAC Name

(2S)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPNYDYGMFMXLQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structure of Robtin and where has it been found in nature?

A1: this compound is a flavanone, a class of flavonoids. Its structure consists of a dihydroflavonol core with hydroxyl groups at positions 3', 4', 5', and 7'. [] It has been identified as a constituent of black locust (Robinia pseudoacacia) wood. []

Q2: How does the structure of this compound compare to other related flavonoids found in black locust wood?

A2: Black locust wood contains a variety of phenolic compounds. Along with this compound, other related flavonoids identified include:

  • (+)-Leucorobinetinidin: A flavan, meaning it lacks the carbonyl group at the 4 position found in this compound. []
  • Dihydrorobinetin: A flavanonol, possessing a hydroxyl group at the 3 position, which this compound lacks. []
  • Robinetin: A flavonol, featuring a double bond between carbons 2 and 3, absent in the this compound structure. []

Q3: Beyond black locust wood, are there other known sources of this compound in nature?

A3: While the provided research highlights this compound in black locust wood, it has also been isolated from the heartwood of acacia (Robinia pseudoacacia). [] Further research is needed to fully understand the distribution and potential roles of this compound in various plant species.

Q4: What methods have been used to identify and quantify this compound in plant extracts?

A4: Researchers have employed techniques like High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and HPLC coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry/Mass Spectrometry (HPLC-DAD/ESI-MS/MS) to identify and quantify this compound within complex plant extracts. [] These methods allow for separation, identification, and quantification of individual compounds, providing valuable insights into the chemical composition of plant materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.